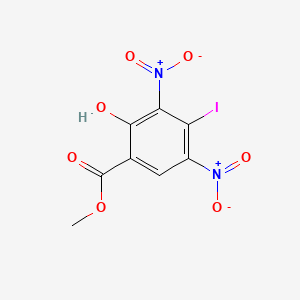![molecular formula C16H21NO5 B12456590 (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 2,5-dimethoxyphenyl moiety. Its stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid group through oxidation reactions. The carbamoyl group is then introduced via a reaction with an appropriate amine derivative, and the final step involves the attachment of the 2,5-dimethoxyphenyl group through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions include esters, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in having multiple functional groups but differs in structure and applications.
Other carbamoyl-substituted cyclohexane derivatives: Share similar functional groups but differ in their stereochemistry and specific substituents.
Uniqueness
The uniqueness of this compound lies in its specific (1R,2S) configuration and the presence of both a carboxylic acid and a carbamoyl group attached to a 2,5-dimethoxyphenyl moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-21-10-7-8-14(22-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h7-9,11-12H,3-6H2,1-2H3,(H,17,18)(H,19,20)/t11-,12+/m0/s1 |
InChI-Schlüssel |
RMYSGGBJOJXDCH-NWDGAFQWSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)[C@H]2CCCC[C@H]2C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)

![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)
![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)
![3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide](/img/structure/B12456546.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12456551.png)

![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
![N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B12456564.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12456565.png)
